molecular formula C12H21NO4 B1291761 Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid CAS No. 218772-92-0

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid

Cat. No.: B1291761
CAS No.: 218772-92-0
M. Wt: 243.3 g/mol
InChI Key: JSGHMGKJNZTKGF-RKDXNWHRSA-N
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Description

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and biology. This compound is known for its stability and versatility in various chemical reactions.

Scientific Research Applications

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the amino group of cyclohexanecarboxylic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Trans-4-tert-butoxycarbonylaminocyclohexanecarboxylic acid
  • Cis-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid
  • Trans-3-tert-butoxycarbonylaminocyclohex-4-enecarboxylic acid

Uniqueness

Trans-3-tert-butoxycarbonylaminocyclohexanecarboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218772-92-0
Record name rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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